3,5-dinitro-N-propylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dinitro-N-propylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O5/c1-2-3-11-10(14)7-4-8(12(15)16)6-9(5-7)13(17)18/h4-6H,2-3H2,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJACLQPFWDXMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403050 | |
| Record name | Benzamide, 3,5-dinitro-N-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10056-18-5 | |
| Record name | Benzamide, 3,5-dinitro-N-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,5 Dinitro N Propylbenzamide and Analogues
General Synthetic Routes to N-Propylbenzamides
The formation of the N-propylbenzamide backbone is a fundamental step that can be achieved through several reliable methods. These generally involve the creation of an amide bond between a benzoic acid derivative and n-propylamine.
Acylation Reactions of N-Propylamine
A primary and widely used method for synthesizing N-substituted benzamides is the acylation of the corresponding amine. acs.org This nucleophilic substitution reaction involves the attack of the amine on a reactive carboxylic acid derivative, typically an acyl chloride. acs.orgcardiff.ac.uk
The classical approach begins with the conversion of a benzoic acid to its more reactive benzoyl chloride. This is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. cardiff.ac.uksmolecule.com The resulting benzoyl chloride is then reacted with n-propylamine. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrochloric acid byproduct, driving the reaction to completion. acs.org This method is generally high-yielding and applicable to a wide range of substituted benzamides. Current time information in Bangalore, IN.
Table 1: Reagents for Acyl Chloride Formation
| Reagent | Advantages | Disadvantages |
|---|---|---|
| Thionyl Chloride (SOCl₂) | Cost-effective, byproducts are gaseous (SO₂ and HCl) | Corrosive, can be harsh for sensitive substrates |
| Oxalyl Chloride ((COCl)₂) | Milder conditions, byproducts are gaseous (CO, CO₂, and HCl) | More expensive than thionyl chloride |
Coupling Strategies for Benzamide (B126) Formation
Direct amidation of benzoic acid with n-propylamine is also a viable route, facilitated by coupling reagents. These reagents activate the carboxylic acid in situ, allowing for direct reaction with the amine under milder conditions than the acyl chloride method. orgsyn.org This approach is particularly useful for substrates with sensitive functional groups that would not tolerate the harsh conditions of acyl chloride formation. Current time information in Bangalore, IN.
Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). cardiff.ac.ukucl.ac.uk The reaction proceeds through an O-acylisourea intermediate, which is then attacked by n-propylamine to form the amide bond. cardiff.ac.uk To suppress side reactions and increase efficiency, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. ucl.ac.uk Other classes of coupling reagents, such as phosphonium (B103445) salts (e.g., PyBOP) and uronium salts (e.g., HBTU, HATU, COMU), offer high reactivity and are widely used in peptide synthesis, a field that extensively involves amide bond formation. orgsyn.orgucl.ac.uk
Table 2: Common Coupling Reagents for Amide Synthesis
| Reagent Class | Examples | Key Features |
|---|---|---|
| Carbodiimides | DCC, DIC, EDC | Widely used, cost-effective. Byproduct of DCC/DIC can be difficult to remove. Current time information in Bangalore, IN.ucl.ac.uk |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, COMU | Highly efficient, fast reaction times. ucl.ac.uk |
Targeted Synthesis of 3,5-Dinitro-N-propylbenzamide
The synthesis of the title compound requires specific strategies to incorporate the two nitro groups onto the benzene (B151609) ring, either before or after the formation of the amide bond.
Direct Nitration Approaches (Theoretical Consideration)
Theoretically, one could consider the direct nitration of N-propylbenzamide to introduce the two nitro groups. The amide group (-CONH-propyl) is an ortho-, para-director and an activating group for electrophilic aromatic substitution. However, nitration reactions are typically performed under strongly acidic conditions (e.g., a mixture of nitric acid and sulfuric acid) which can lead to hydrolysis of the amide bond.
Furthermore, achieving the desired 3,5-dinitro substitution pattern through direct nitration of N-propylbenzamide would be challenging. The directing effect of the N-propylcarbamoyl group would favor substitution at the ortho and para positions. To achieve meta-directing influence, the amide would need to be protonated under the strongly acidic conditions, forming a meta-directing ammonium-type species. Even so, controlling the reaction to selectively yield the 3,5-dinitro product over other isomers and avoiding over-nitration would be difficult. Therefore, this is not the preferred synthetic route.
Amidation of 3,5-Dinitrobenzoic Acid Derivatives
The most practical and common approach for synthesizing this compound is the amidation of a pre-functionalized aromatic ring. nih.gov This strategy involves reacting n-propylamine with 3,5-dinitrobenzoic acid or one of its activated derivatives.
This pathway typically begins with the nitration of benzoic acid using a mixture of fuming nitric acid and concentrated sulfuric acid to produce 3,5-dinitrobenzoic acid. orgsyn.orgchemicalbook.com This dinitro-acid can then be converted to a more reactive species, most commonly 3,5-dinitrobenzoyl chloride, by treatment with thionyl chloride or a similar chlorinating agent. nih.gov The subsequent reaction of 3,5-dinitrobenzoyl chloride with n-propylamine, usually in the presence of a base, affords the desired this compound in good yield. nih.govgoogle.com
Alternatively, direct coupling of 3,5-dinitrobenzoic acid with n-propylamine can be achieved using standard peptide coupling reagents as described in section 2.1.2. nih.gov For example, EDC in a suitable solvent can facilitate this transformation. nih.gov
Table 3: Example Synthesis of Dinitrobenzamide Analogues
| Starting Materials | Reagents & Conditions | Product | Reference |
|---|---|---|---|
| 3,5-Dinitrobenzoyl chloride, N-tert-butylamine | Hydrazine | N-tert-butyl-3,5-diaminobenzamide (via reduction of dinitro intermediate) | google.com |
| 3,4-Dinitrobenzoic acid, tert-butyl (3-aminopropyl)carbamate | EDC, Ethanol/THF, 0°C to RT | tert-butyl (3-(3,4-dinitrobenzamido)propyl)carbamate | nih.gov |
Derivatization Strategies and Functional Group Transformations
Once this compound is synthesized, its structure can be further modified through various derivatization strategies and functional group transformations. These modifications can be used to create a library of related compounds for further study.
One common transformation for dinitro-aromatic compounds is the reduction of the nitro groups to amino groups. This can be achieved using various reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) and a hydrogen source like H₂ gas or hydrazine. google.comrsc.org This transformation yields 3,5-diamino-N-propylbenzamide, a versatile intermediate for further derivatization, such as subsequent acylation of the newly formed amino groups. google.com
Another potential derivatization involves nucleophilic aromatic substitution (SNAAr) of one of the nitro groups. The strong electron-withdrawing nature of the two nitro groups and the amide function activates the aromatic ring towards nucleophilic attack. While the nitro groups are at meta positions relative to the amide, making substitution less facile than in ortho/para systems, reactions with strong nucleophiles under specific conditions can lead to the replacement of a nitro group. For instance, studies on related N,N-disubstituted 2,4,6-trinitrobenzamides have shown that they can react with S-, O-, and N-nucleophiles to give products of substitution. acs.orgnih.gov Similar reactivity could potentially be explored for 3,5-dinitrobenzamides.
Furthermore, the amide N-H bond itself can be a site for derivatization, although this is less common. The entire 3,5-dinitrobenzamide (B1662146) moiety can also be used as a derivatizing agent itself, for example, in the analysis of amino acids or alcohols. nih.govvulcanchem.com
Compound List
Table 4: List of Mentioned Compounds
| Compound Name | Molecular Formula | CAS Number |
|---|---|---|
| This compound | C₁₀H₁₁N₃O₅ | 10056-18-5 |
| n-Propylamine | C₃H₉N | 107-10-8 |
| Benzoic Acid | C₇H₆O₂ | 65-85-0 |
| Benzoyl Chloride | C₇H₅ClO | 98-88-4 |
| Thionyl Chloride | SOCl₂ | 7719-09-7 |
| Oxalyl Chloride | C₂Cl₂O₂ | 79-37-8 |
| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 538-75-0 |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | C₈H₁₇N₃ | 1892-57-5 |
| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 2592-95-2 |
| 3,5-Dinitrobenzoic Acid | C₇H₄N₂O₆ | 99-34-3 |
| 3,5-Dinitrobenzoyl Chloride | C₇H₃ClN₂O₅ | 99-33-2 |
| 3,5-Diamino-N-propylbenzamide | C₁₀H₁₅N₃O | Not available |
Chemical Modifications of the Nitro Groups
The two nitro groups on the benzamide ring are key features that can be chemically altered, most commonly through reduction reactions. These transformations can significantly change the compound's electronic properties and potential biological activity.
The reduction of the nitro groups to amino groups is a well-established modification. evitachem.com For instance, in closely related dinitro compounds, both nitro groups can be reduced simultaneously to form a diamino derivative. A common method for this transformation is catalytic hydrogenation, using hydrogen gas (H₂) in the presence of a palladium on carbon (Pd-C) catalyst. nih.gov This reaction effectively converts the dinitro compound into its 3,5-diamino analogue. nih.gov
Furthermore, research has demonstrated the feasibility of selective reduction, where only one of the two chemically equivalent nitro groups is converted to an amine. researchgate.net This creates push-pull chromophores, which are of interest in materials science. researchgate.net The ability to selectively reduce one nitro group while leaving the other intact allows for the synthesis of compounds with a unique combination of electron-donating (amino) and electron-withdrawing (nitro) groups.
Table 1: Examples of Nitro Group Reduction
| Starting Compound | Reagents & Conditions | Product |
|---|---|---|
| N¹-phenyl-3,5-dinitro-N⁴,N⁴-di-n-butylsulfanilamide | H₂, 10% Pd-C | 3,5-diamino-N¹-phenyl-N⁴,N⁴-di-n-butylsulfanilamide nih.gov |
This table is generated based on data for analogous compounds to illustrate the reaction.
Modifications at the Amide Nitrogen
The amide nitrogen of the 3,5-dinitrobenzamide scaffold provides a versatile point for modification, allowing for the introduction of a wide array of substituents. The most common synthetic route involves the coupling of 3,5-dinitrobenzoyl chloride with a diverse range of primary or secondary amines. nih.govvulcanchem.com This straightforward approach has been used to generate extensive libraries of analogues for research purposes, such as exploring structure-activity relationships. nih.govresearchgate.net
Researchers have synthesized series of N-alkyl-3,5-dinitrobenzamides by reacting the acid chloride with various N-alkylamines. nih.gov These studies often vary the length and lipophilicity of the alkyl chain to investigate its effect on biological activity. nih.gov
Beyond simple alkyl groups, more complex moieties have been introduced. These include:
Cyclic amines: Various cyclic structures can be incorporated by using the corresponding amine as the nucleophile. nih.gov
Substituted phenyl groups: Analogues like N-(2,5-dichlorophenyl)-3,5-dinitrobenzamide are synthesized from the corresponding substituted aniline (B41778) (e.g., 2,5-dichloroaniline).
Benzyl groups: The reaction with dibenzylamine (B1670424) can produce N,N-dibenzyl-3,5-dinitrobenzamide. vulcanchem.com
Chiral amines: Enantiopure amines, such as (R)-(+)-α-methylbenzylamine, have been used to create chiral derivatives like (R)-(−)-3,5-dinitro-N-(1-phenylethyl)benzamide. mdpi.com
This modularity allows for fine-tuning of the molecule's steric and electronic properties by simply changing the amine coupling partner. nih.govresearchgate.net
Table 2: Synthesis of 3,5-Dinitrobenzamide Analogues via Amine Coupling
| Amine Reactant | Resulting Amide Product |
|---|---|
| Propylamine (B44156) | This compound |
| Diisobutylamine | N,N-Diisobutyl-3,5-dinitrobenzamide vulcanchem.com |
| (R)-(+)-α-Methylbenzylamine | (R)-(−)-3,5-Dinitro-N-(1-phenylethyl)benzamide mdpi.com |
This table is generated to illustrate the variety of possible modifications.
Halogenation of the Benzene Ring
The introduction of halogen atoms onto the benzene ring of this compound is governed by the principles of electrophilic aromatic substitution. numberanalytics.com The benzene ring in this compound is heavily deactivated due to the strong electron-withdrawing nature of the two nitro groups and the amide group. This deactivation makes further electrophilic substitution, such as halogenation, chemically challenging. masterorganicchemistry.com
When the reaction does proceed, the directing effects of the existing substituents determine the position of the incoming halogen. The nitro groups are meta-directors. Therefore, they direct incoming electrophiles to the C2, C4, and C6 positions. The C2 position is located between the two nitro groups and is also adjacent to the bulky amide substituent, making it sterically hindered. The C4 and C6 positions are equivalent and less hindered, representing the most likely sites for halogenation.
The halogenation of benzene and its derivatives typically requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) for chlorination or iron(III) bromide (FeBr₃) for bromination, to polarize the halogen molecule and generate a more potent electrophile. numberanalytics.commasterorganicchemistry.com
An alternative, indirect method to introduce halogens onto the ring involves a Sandmeyer reaction. This multi-step process would first require the reduction of the nitro groups to amino groups, as described in section 2.3.1. The resulting diamino compound can then be treated with sodium nitrite (B80452) (NaNO₂) and a hydrohalic acid to form a bis-diazonium salt, which is subsequently decomposed with a copper(I) halide (e.g., CuCl) to yield the dihalogenated product. nih.gov This approach was successfully used to prepare a dichloro analogue from a dinitro precursor in a related sulfanilamide (B372717) series. nih.gov
Table 3: Potential Products of Benzene Ring Halogenation
| Reaction Type | Reagents | Potential Product(s) |
|---|---|---|
| Direct Electrophilic Chlorination | Cl₂, FeCl₃ | 2-Chloro-3,5-dinitro-N-propylbenzamide and/or 4-Chloro-3,5-dinitro-N-propylbenzamide |
This table illustrates potential outcomes based on established chemical principles.
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 3,5-dinitro-N-propylbenzamide, a full suite of NMR experiments, including ¹H, ¹³C, and various 2D techniques, provides an unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the N-propyl side chain. The aromatic region typically displays two signals. The proton at the C4 position (H-4) is expected to appear as a triplet, while the protons at the C2 and C6 positions (H-2, H-6) should appear as a doublet due to coupling with H-4. The strong electron-withdrawing effect of the two nitro groups significantly deshields these aromatic protons, shifting their signals downfield.
The N-propyl group gives rise to three distinct signals: a triplet for the terminal methyl (CH₃) group, a sextet (or multiplet) for the central methylene (B1212753) (CH₂) group, and a triplet for the methylene group attached to the nitrogen atom (N-CH₂). The amide proton (N-H) typically appears as a broad singlet or a triplet if coupled to the adjacent N-CH₂ protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2, H-6 | ~9.03 | d (doublet) | ~2.2 |
| H-4 | ~8.90 | t (triplet) | ~2.2 |
| NH | ~6.3-6.5 | t (triplet) | ~5.6 |
| N-CH₂ | ~3.43 | q (quartet) | ~7.0 |
| CH₂ | ~1.72 | sextet | ~7.2 |
| CH₃ | ~0.94 | t (triplet) | ~7.4 |
Note: Data is based on predictive models and analysis of similar structures like N-propylbenzamide and 3,5-dinitrobenzoic acid. rsc.orgchemicalbook.com Actual experimental values may vary.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, ten distinct carbon signals are expected. The carbonyl carbon (C=O) of the amide group appears significantly downfield. The aromatic carbons are also found in the downfield region, with the carbons bearing the nitro groups (C-3, C-5) being highly deshielded. The carbons of the propyl chain appear in the upfield region.
DEPT experiments (DEPT-90 and DEPT-135) are instrumental in distinguishing between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum would show only the CH carbons (C-2, C-4, C-6), while a DEPT-135 spectrum would display CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (C-1, C-3, C-5, and C=O) are absent in DEPT spectra.
Table 2: Predicted ¹³C NMR and DEPT Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |
|---|---|---|
| C=O | ~163 | Absent |
| C-3, C-5 | ~148 | Absent |
| C-1 | ~138 | Absent |
| C-4 | ~128 | Positive |
| C-2, C-6 | ~121 | Positive |
| N-CH₂ | ~42 | Negative |
| CH₂ | ~23 | Negative |
| CH₃ | ~11 | Positive |
Note: Data is based on predictive models. guidechem.comguidechem.comresearchgate.net
2D NMR experiments are crucial for confirming the structural assignments made from 1D spectra. youtube.comsdsu.edu
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons in the propyl chain (NH ↔ N-CH₂ ↔ CH₂ ↔ CH₃) and between the coupled aromatic protons (H-2/H-6 ↔ H-4). sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). columbia.edu It would confirm the assignment of each protonated carbon by linking the signals from the ¹H and ¹³C spectra. For example, the proton signal at ~0.94 ppm would show a cross-peak with the carbon signal at ~11 ppm, confirming the CH₃ group assignment.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). columbia.edu It is invaluable for piecing together the molecular skeleton. Key HMBC correlations would include the correlation from the NH proton to the carbonyl carbon (C=O) and the N-CH₂ carbon, and from the aromatic protons (H-2, H-6, H-4) to the various aromatic carbons and the carbonyl carbon, confirming the connectivity of the entire molecule.
NOE spectroscopy (or its 2D version, NOESY) identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.net In this compound, an NOE would be expected between the amide proton (NH) and the protons of the adjacent methylene group (N-CH₂). Additionally, spatial proximity between the N-CH₂ protons and the aromatic protons at H-2/H-6 could be observed, providing information about the conformation of the amide bond relative to the aromatic ring.
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies
HRMS provides an extremely precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. The calculated exact mass for the molecular formula of this compound, C₁₀H₁₁N₃O₅, is 253.06987 Da. guidechem.comguidechem.com HRMS analysis would confirm this exact mass, validating the elemental composition.
Fragmentation studies, typically performed using techniques like GC-MS or LC-MS/MS, reveal the structure of the molecule by breaking it into smaller, identifiable pieces. The fragmentation pattern for this compound is expected to show characteristic losses:
Cleavage of the N-propyl group, resulting in a fragment corresponding to the 3,5-dinitrobenzamide (B1662146) cation.
McLafferty rearrangement involving the propyl chain.
Loss of one or both nitro groups (NO₂).
Cleavage of the amide C-N bond.
Table 3: Expected HRMS Fragmentation for this compound
| m/z (Expected) | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 253.0699 | [C₁₀H₁₁N₃O₅]⁺ | Molecular Ion (M⁺) |
| 210.0413 | [C₇H₄N₂O₄]⁺ | Loss of propyl group (-C₃H₇) |
| 194.0464 | [C₇H₄N₂O₃]⁺ | Loss of propyl and one oxygen atom |
| 164.0358 | [C₇H₄N₂O₂]⁺ | Loss of propyl and two oxygen atoms |
Note: Fragmentation is based on common pathways for related benzamide (B126) structures. nih.govnist.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. photothermal.comcigrjournal.org
Infrared (IR) Spectroscopy : The IR spectrum is dominated by strong absorptions from polar bonds. Key expected peaks for this compound include:
A strong, sharp absorption for the amide C=O stretch.
An absorption for the N-H stretch of the secondary amide.
Asymmetric and symmetric stretching vibrations for the two NO₂ groups, which are typically very strong.
C-H stretching vibrations for the aromatic ring and the aliphatic propyl chain.
Aromatic C=C bending and stretching vibrations.
Raman Spectroscopy : Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds. spectroscopyonline.com It would provide complementary information, with strong signals expected for the symmetric stretching of the nitro groups and the vibrations of the aromatic ring backbone. The C=O stretch is typically weaker in Raman than in IR. semi.ac.cn
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |
|---|---|---|---|
| N-H (Amide) | Stretch | 3350-3310 | Weak/Absent |
| C-H (Aromatic) | Stretch | 3100-3000 | Strong |
| C-H (Aliphatic) | Stretch | 2960-2850 | Strong |
| C=O (Amide I) | Stretch | 1680-1650 | Moderate |
| N-H (Amide II) | Bend | 1570-1515 | Weak |
| NO₂ | Asymmetric Stretch | 1550-1530 | Strong |
| NO₂ | Symmetric Stretch | 1360-1340 | Very Strong |
Note: Wavenumbers are estimated based on standard functional group correlation tables and data from similar compounds. researchgate.netmdpi.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Although a crystal structure for this compound itself has not been reported in open-access crystallographic databases nih.govcrystallography.netcam.ac.ukresearchgate.net, analysis of analogous structures, such as N,N-dimethyl-3,5-dinitrobenzamide, provides significant insight into the expected molecular geometry and crystal packing.
A co-crystal containing N,N-dimethyl-3,5-dinitrobenzamide has been structurally characterized, revealing key details about the conformation of the 3,5-dinitrobenzamide moiety. researchgate.net In this related structure, the dinitro-benzene ring system is essentially planar. researchgate.net This planarity is a common feature in nitro-substituted benzene (B151609) derivatives. rsc.org
The arrangement of molecules in a crystal lattice is governed by a variety of intermolecular interactions. nih.govnih.gov In the case of this compound, the primary interactions expected to dictate the crystal packing are hydrogen bonds and π-π stacking interactions, influenced by the electron-withdrawing nitro groups.
In related dinitrobenzamide structures, intermolecular C-H···O hydrogen bonds are observed, linking molecules into extended networks. researchgate.net For instance, in the co-crystal of N,N-dimethyl-3,5-dinitrobenzamide, weak C-H···O interactions contribute to the formation of a sheet-like structure. researchgate.net The presence of the N-H proton in this compound would allow for stronger N-H···O hydrogen bonds, likely involving the oxygen atoms of the nitro groups or the carbonyl group of neighboring molecules. Such interactions are a dominant feature in the crystal structures of many benzamide derivatives. medchemexpress.com
A summary of expected intermolecular interactions is provided in the table below.
| Interaction Type | Donor | Acceptor | Likely Role in Crystal Packing |
| Hydrogen Bond | N-H (amide) | O=C (amide), O (nitro) | Formation of chains or sheets |
| Hydrogen Bond | C-H (aromatic/alkyl) | O=C (amide), O (nitro) | Linking primary structural motifs |
| π-π Stacking | 3,5-dinitrophenyl ring | 3,5-dinitrophenyl ring | Stabilization of the crystal lattice |
This table is predictive, based on the analysis of analogous structures.
The conformation of a molecule in the solid state refers to the spatial arrangement of its atoms. For this compound, a key conformational feature is the dihedral angle between the plane of the benzene ring and the amide group.
In the crystal structure of N,N-dimethyl-3,5-dinitrobenzamide, the dimethyl amide group is significantly twisted out of the plane of the benzene ring, with a dihedral angle of 59.8°. researchgate.net A similar non-planar conformation is expected for this compound. This rotation is a result of steric hindrance between the substituents on the amide nitrogen and the aromatic ring.
Another important conformational aspect is the orientation of the propyl group. The flexibility of the C-C single bonds in the propyl chain allows for multiple possible conformations. The specific conformation adopted in the crystalline state will be the one that optimizes packing efficiency and maximizes favorable intermolecular interactions. In the crystal structures of other N-alkyl benzamides, the alkyl chains often adopt an extended (anti-periplanar) conformation to minimize steric strain. science.gov
The table below summarizes key crystallographic parameters from a closely related compound, N,N-dimethyl-3,5-dinitrobenzamide, which can serve as a model for this compound. researchgate.net
| Parameter | Value for N,N-dimethyl-3,5-dinitrobenzamide |
| Dihedral Angle (Benzene ring to Amide group) | 59.8° |
| Key Intermolecular Interactions | C-H···O hydrogen bonds |
Data sourced from a co-crystal structure containing N,N-dimethyl-3,5-dinitrobenzamide. researchgate.net
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, utilized to investigate the electronic structure and geometry of molecules. For 3,5-dinitro-N-propylbenzamide, DFT methods provide a detailed picture of its fundamental chemical characteristics.
Table 1: Key Geometric Parameters for Optimization in this compound (Note: This table is illustrative of the parameters that are determined through DFT calculations.)
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Description |
| Bond Length | Carbon (Aryl) | Carbon (Carbonyl) | - | - | Length of the bond connecting the benzene (B151609) ring to the amide group. |
| Bond Length | Carbon (Carbonyl) | Oxygen (Carbonyl) | - | - | Length of the carbon-oxygen double bond. |
| Bond Angle | Oxygen (Nitro) | Nitrogen (Nitro) | Oxygen (Nitro) | - | Angle within the nitro functional groups. |
| Dihedral Angle | Carbon (Aryl) | Carbon (Aryl) | Carbon (Carbonyl) | Nitrogen (Amide) | Torsion angle describing the planarity between the benzene ring and the amide group. |
DFT calculations are highly effective in predicting vibrational spectra, such as Infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. ajchem-a.com This predicted spectrum can be compared with experimental data to confirm the molecular structure and the accuracy of the computational model. Each calculated vibrational frequency corresponds to a specific mode of atomic motion, such as the stretching of the C=O bond, the N-H bond, or the symmetric and asymmetric stretches of the NO₂ groups.
Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. ajchem-a.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ajchem-a.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. ajchem-a.com For this compound, the electron-withdrawing nitro groups are expected to significantly lower the energy of the LUMO, influencing its electronic properties. Analysis of the orbital surfaces shows the distribution of electron density, indicating the likely sites for electrophilic and nucleophilic attack. researchgate.net
Table 2: Conceptual Data from Frontier Molecular Orbital Analysis (Note: This table illustrates the concepts derived from FMO analysis.)
| Parameter | Description | Implication for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to accept electrons; likely lowered by nitro groups. |
| Energy Gap (ΔE) | The difference in energy between the HOMO and LUMO. | A key indicator of chemical reactivity and stability. ajchem-a.comnih.gov |
| Electron Density | Visualization of where electrons are located in each orbital. | The LUMO density is expected to be localized on the dinitrophenyl ring. |
Prediction of Spectroscopic Parameters
Molecular Dynamics Simulations and Conformational Landscape Analysis
While DFT provides a static picture of a single, optimized structure, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.govmdpi.com MD simulations model the movements of atoms and can be used to explore the conformational landscape of flexible molecules like this compound. chemrxiv.org
These simulations can reveal the different spatial arrangements (conformations) the molecule can adopt by rotating around its single bonds, such as those in the N-propyl chain. By mapping the potential energy surface, MD can identify the most stable, low-energy conformations and the energy barriers between them. mpg.de This analysis is crucial for understanding how the molecule might interact with other molecules or biological targets, as its shape and flexibility are key determinants of its function. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their activity. nih.govresearchgate.net In a non-clinical context, this "activity" could refer to enzyme inhibition, receptor binding affinity, or other measurable biochemical effects.
A QSAR model for benzamide (B126) derivatives would involve calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, hydrophobicity, and electronic characteristics. Statistical methods, like multiple linear regression, are then used to create an equation that correlates these descriptors with the observed activity. researchgate.net Such models are valuable for predicting the activity of new, unsynthesized compounds and for understanding which molecular features are most important for the desired effect. nih.gov
Table 3: Example Molecular Descriptors for a QSAR Study (Note: This table lists typical descriptors used in QSAR modeling.)
| Descriptor Type | Example Descriptor | Property Measured |
| Electronic | Dipole Moment | Polarity and charge distribution. |
| Topological | Wiener Index | Molecular branching and size. |
| Steric | Molecular Volume | The three-dimensional size of the molecule. |
| Hydrophobic | LogP | The molecule's partitioning between water and octanol, indicating hydrophobicity. |
Analysis of Non-Covalent Interactions (NCIs) and Supramolecular Assembly
Non-covalent interactions (NCIs) are the forces that govern how molecules recognize and bind to one another. numberanalytics.comresearchgate.net These interactions, though weaker than covalent bonds, are critical in determining the supramolecular assembly of molecules in the solid state, such as in crystal formation. nih.govcam.ac.uk For this compound, key NCIs include:
Hydrogen Bonding: The amide group (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the oxygens of the nitro groups can act as acceptors. In related benzamide crystal structures, N-H···O hydrogen bonds are known to link molecules into chains or ribbons. science.gov
π-π Stacking: The electron-deficient dinitrophenyl ring can participate in π-π stacking interactions with other aromatic rings.
Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular interactions within a crystal lattice, providing a detailed map of close contacts between neighboring molecules. science.gov
Table 4: Potential Non-Covalent Interactions in this compound
| Interaction Type | Donor | Acceptor | Role in Supramolecular Structure |
| Hydrogen Bond | Amide N-H | Carbonyl Oxygen (C=O) | Formation of primary structural motifs like chains. science.gov |
| Hydrogen Bond | Amide N-H | Nitro Group Oxygen (O-N=O) | Cross-linking of primary chains. |
| π-π Stacking | Dinitrophenyl Ring | Dinitrophenyl Ring | Stabilizes crystal packing through aromatic interactions. |
Chemical Reactivity and Mechanistic Studies
Reaction Pathways and Transformation Kinetics
The transformation of 3,5-dinitro-N-propylbenzamide can proceed through several key pathways, with the kinetics of these reactions being highly dependent on the reaction conditions.
The stability of the amide bond in this compound is a critical aspect of its chemical profile. Amide hydrolysis, the cleavage of the amide bond to yield a carboxylic acid and an amine, can occur under both acidic and basic conditions. The presence of the two nitro groups on the aromatic ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide (B78521) ions.
Under basic conditions, the hydrolysis is initiated by the attack of a hydroxide ion on the carbonyl carbon, proceeding through a tetrahedral intermediate. The rate of this reaction is generally faster than that of unsubstituted benzamides due to the electron-withdrawing nature of the nitro groups.
Conversely, under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which further increases the electrophilicity of the carbonyl carbon for subsequent attack by a water molecule.
The stability of this compound is therefore lower in strongly acidic or basic aqueous solutions compared to neutral conditions. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts.
The nitro groups of this compound are key centers of reactivity. One of the most common reactions involving nitro groups is their reduction to amino groups. This transformation can be achieved using a variety of reducing agents, such as metal catalysts (e.g., Pd, Pt, Ni) with hydrogen gas, or dissolving metals (e.g., Sn, Fe) in acidic media.
The reduction typically proceeds in a stepwise manner, with the formation of nitroso and hydroxylamine (B1172632) intermediates. The complete reduction of both nitro groups leads to the formation of 3,5-diamino-N-propylbenzamide. The selective reduction of one nitro group while leaving the other intact is challenging but can be achieved under carefully controlled conditions with specific reagents.
Reactions can also occur at the propyl chain, such as free-radical halogenation, although these are generally less favored compared to reactions on the aromatic ring or at the amide linkage.
Reactivity of the Nitro Groups
Mechanistic Probes of Electron Transfer and Nucleophilic Aromatic Substitution
The highly electron-deficient nature of the dinitrophenyl ring in this compound makes it a prime candidate for studying electron transfer processes and nucleophilic aromatic substitution reactions.
A hallmark of the reactivity of electron-deficient aromatic compounds is the formation of Meisenheimer complexes. These are σ-adducts formed by the attack of a nucleophile on the aromatic ring. In the case of this compound, a nucleophile can attack the carbon atoms at positions 2, 4, or 6 of the benzene (B151609) ring.
The formation of a Meisenheimer complex is typically a rapid and reversible process. The stability of the complex is influenced by the nature of the nucleophile, the solvent, and the substituents on the aromatic ring. The two nitro groups play a crucial role in stabilizing the negative charge of the complex through resonance. The formation of these brightly colored complexes can often be monitored using spectroscopic techniques such as UV-Vis and NMR spectroscopy.
| Nucleophile | Position of Attack | Relative Stability of Meisenheimer Complex |
| Methoxide (CH₃O⁻) | C-2, C-4, C-6 | High |
| Hydroxide (OH⁻) | C-2, C-4, C-6 | Moderate |
| Amine (RNH₂) | C-2, C-4, C-6 | Variable |
Due to the strong deactivating effect of the two nitro groups and the amide group, electrophilic aromatic substitution reactions on the benzene ring of this compound are highly unfavorable. The ring is extremely electron-poor, making it resistant to attack by electrophiles.
In contrast, the electron-deficient nature of the ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). In an SNAr reaction, a nucleophile attacks the ring and displaces a leaving group. While this compound does not have a conventional leaving group like a halogen, under forcing conditions, it is conceivable that one of the nitro groups could be displaced by a strong nucleophile. However, the more common reaction pathway is the formation of a stable Meisenheimer complex.
| Reaction Type | Feasibility on the Aromatic Ring | Key Influencing Factors |
| Electrophilic Aromatic Substitution | Highly Unfavorable | Strong deactivation by two nitro groups and the amide group. |
| Nucleophilic Aromatic Substitution | Favorable for adduct formation (Meisenheimer complex) | High electron deficiency of the ring; stabilization of the negative charge by nitro groups. |
Investigation of Meisenheimer Complex Formation
Catalytic Transformations and Synthetic Applications
The benzamide (B126) moiety is a versatile functional group in organic synthesis, amenable to a variety of catalytic transformations. The presence of two nitro groups on the aromatic ring of this compound is expected to significantly influence its reactivity. These strongly electron-withdrawing groups deactivate the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution. The amide functionality itself can also participate in or direct various catalytic reactions.
Metal-Catalyzed Reactions Involving Benzamide Scaffolds
Transition metal catalysis offers powerful tools for the functionalization of benzamides. rsc.org While specific studies on this compound are not prevalent in the literature, the reactivity of the broader class of benzamides in metal-catalyzed reactions provides a framework for predicting its potential transformations.
A significant area of research is the transition-metal-catalyzed activation of C–H bonds, which allows for the direct functionalization of the benzamide scaffold. acs.org The amide group can act as a directing group, facilitating ortho-C–H activation. In the case of this compound, the positions ortho to the amide group are substituted with nitro groups, precluding this specific transformation. However, other C-H bonds, such as those on the N-propyl group, could potentially be targeted.
Copper-catalyzed reactions have been employed for various transformations of benzamides. For instance, copper-catalyzed C-H alkynylation of arylamides followed by annulation has been used to synthesize isoindolones. beilstein-journals.org While this typically involves ortho-C-H activation, the general principles of copper catalysis could be applied to other positions if suitable directing groups are incorporated or if the reaction proceeds through a different mechanism.
Palladium catalysis is another cornerstone of modern organic synthesis, with numerous applications in cross-coupling reactions. acs.org Palladium-catalyzed cross-dehydrogenative coupling has been used for the formation of C-N bonds, which could be relevant for further functionalization of the benzamide core, should suitable reaction partners be identified. d-nb.info
Rhodium and iridium catalysts are also prominent in C-H activation chemistry. beilstein-journals.org These metals can catalyze a range of transformations, including amination and the formation of heterocyclic structures. researchgate.netmdpi.com The electronic properties of the benzamide, influenced by the nitro groups, would play a crucial role in the feasibility and outcome of such reactions. The electron-deficient nature of the aromatic ring in this compound might make it a suitable substrate for certain metal-catalyzed reactions that are favored by electron-poor arenes.
Below is a table summarizing representative metal-catalyzed reactions on benzamide scaffolds, which could potentially be adapted for this compound.
| Catalyst System | Reaction Type | Substrate Scope (General Benzamides) | Potential Application to this compound |
| Cu(OAc)₂ | C-H Alkynylation/Annulation | Benzamides and terminal arylalkynes | Synthesis of fused heterocyclic systems, though ortho-C-H activation is blocked. |
| Pd(OAc)₂ | Cross-Dehydrogenative C-N Coupling | N-Acyl anilines | Intermolecular C-N bond formation at other positions, or intramolecularly if a suitable tether is present. |
| [RhCp*Cl₂]₂ | C-H Amidation | Benzamides and dioxazolones | Direct amidation of C-H bonds, potentially on the propyl group. |
| [Ir(cod)Cl]₂ | C-H Borylation | Aromatic amides | Introduction of a boronic ester for further cross-coupling reactions. |
Organocatalytic Applications
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful alternative and complement to metal catalysis. rsc.org For benzamide scaffolds, organocatalytic strategies can enable a range of enantioselective transformations.
Bifunctional organocatalysts, such as those combining a thiourea (B124793) or squaramide with a tertiary amine, are capable of activating both the nucleophile and the electrophile through hydrogen bonding and Brønsted base catalysis, respectively. rsc.org While specific applications to this compound are not documented, related dinitrobenzamides have been used in the context of chiral recognition. For example, (R)-(-)-3,5-dinitro-N-(1-phenylethyl)benzamide is a known chiral solvating agent. mdpi.com This suggests that the dinitrobenzamide core can engage in the non-covalent interactions that are central to organocatalysis.
The electron-deficient aromatic ring and the hydrogen bond donating N-H group of this compound could make it a suitable substrate or catalyst component in reactions involving hydrogen bonding. For instance, it could potentially act as a hydrogen bond donor to activate electrophiles in a catalytic setting.
N-Heterocyclic carbenes (NHCs) are another important class of organocatalysts that have been used in transformations of amides. mdpi.com NHC-catalyzed reactions could potentially be employed for the functionalization of the amide group or other parts of the this compound molecule.
The table below outlines some general organocatalytic reactions that have been applied to amide-containing molecules and could be explored with this compound.
| Organocatalyst Type | Reaction Type | Substrate Scope (General) | Potential Application to this compound |
| Bifunctional Amine-Thiourea | Michael Addition | α,β-Unsaturated carbonyls and nucleophiles | Asymmetric addition to a modified this compound scaffold. |
| Chiral Phosphoric Acid | Pictet-Spengler Reaction | Tryptamines and aldehydes | Synthesis of chiral heterocyclic structures derived from a functionalized benzamide. |
| N-Heterocyclic Carbene (NHC) | Acylation/Annulation | Aldehydes and various electrophiles | Functionalization of the amide nitrogen or other positions through NHC-bound intermediates. |
| Proline and its derivatives | Aldol/Mannich Reactions | Aldehydes, ketones, and imines | Could be used in transformations of derivatives of this compound containing appropriate functional groups. |
Biological Activities and Chemical Applications in Vitro and Pre Clinical Focus
Exploration as Chiral Solvating Agents (CSAs) in Enantiomeric Discrimination
The 3,5-dinitrobenzamide (B1662146) scaffold is a well-established component in the design of chiral solvating agents (CSAs). These agents are instrumental in the process of enantiomeric discrimination, which is the differentiation between enantiomers (non-superimposable mirror-image isomers) of a chiral compound. Derivatives such as (R)-(−)-3,5-dinitro-N-(1-phenylethyl)benzamide, commonly known as Kagan's amide, are validated CSAs used to distinguish a wide array of analyte functional groups. dntb.gov.ua The core structure, featuring a pi-acidic dinitrophenyl ring and hydrogen-bonding amide group, is crucial for its recognition capabilities. dntb.gov.uaresearchgate.net
Principles of Enantiomeric Recognition via Diastereomeric Complex Formation
The fundamental principle behind enantiomeric recognition by a CSA is the formation of transient, non-covalent diastereomeric complexes between the chiral agent and each enantiomer of the analyte. dntb.gov.ua These complexes, being diastereomers, possess different physical properties and stabilities. rjptonline.org The formation of these complexes is driven by a combination of non-covalent interactions, including hydrogen bonding, pi-pi stacking, and dipole-dipole interactions. dntb.gov.uarjptonline.org For a 3,5-dinitrobenzamide-based CSA, the amide group can act as both a hydrogen-bond donor (N-H) and acceptor (C=O), while the electron-deficient aromatic ring facilitates pi-acidic interactions. dntb.gov.ua For chiral recognition to occur, there must be a sufficient difference in the free energy of formation between the two diastereomeric complexes that are formed. rjptonline.org This energetic difference is what allows for the discrimination between the two enantiomers in a racemic mixture.
Spectroscopic Applications in Stereochemical Analysis
The primary spectroscopic application for these CSAs is Nuclear Magnetic Resonance (NMR) spectroscopy. dntb.gov.ua When a chiral analyte is mixed with a 3,5-dinitrobenzamide-based CSA in an NMR tube, the formation of diastereomeric complexes leads to observable differences in the chemical shifts (ΔΔδ) for the corresponding protons of the two enantiomers. dntb.gov.ua This allows for the direct visualization and quantification of the enantiomeric composition, or enantiomeric excess (ee), of a sample by integrating the well-resolved signals in the ¹H NMR spectrum. researchgate.netacs.org This technique is widely applied to determine the optical purity of various classes of molecules, including alcohols, amines, amides, carboxylic acids, sulfoxides, and phosphine (B1218219) oxides. dntb.gov.uaresearchgate.net Two-dimensional NMR techniques like COSY can further aid in elucidating complex stereochemical arrangements by revealing distinct correlation patterns for different diastereomers. medchemexpress.com
Antimicrobial and Anti-Biofilm Properties
Derivatives of the 3,5-dinitrobenzamide structure have demonstrated significant antimicrobial and, notably, anti-biofilm capabilities in preclinical studies. Biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. researchgate.net Molecules that can inhibit biofilm formation are therefore of great therapeutic interest. researchgate.net
Inhibition of Bacterial Biofilm Formation
The opportunistic pathogen Pseudomonas aeruginosa is a major concern due to its ability to form resilient biofilms that cause persistent infections. lmaleidykla.ltresearchgate.net Research into compounds that can disrupt the bacterial communication system known as quorum sensing (QS)—a key regulator of biofilm formation—has identified promising candidates. researchgate.net While not 3,5-dinitro-N-propylbenzamide itself, structurally related dinitrobenzamide derivatives have shown potent activity. For instance, certain retro chromone (B188151) carboxamides, which incorporate a dinitrophenyl moiety, are effective inhibitors of P. aeruginosa biofilm formation. researchgate.net The compound 2,4-dinitro-N-(4-oxo-4H-chromen-2-yl) benzamide (B126), in particular, was identified as a promising antibiofilm agent. researchgate.net
| Compound | Concentration (µM) | Biofilm Inhibition (%) | Source |
|---|---|---|---|
| 2,4-dinitro-N-(4-oxo-4H-chromen-2-yl) benzamide | 50 | 91 |
Activity Against Specific Pathogens (e.g., Pseudomonas aeruginosa, M. tuberculosis)
Pseudomonas aeruginosa : As noted, dinitrobenzamide analogs are effective at preventing the formation of P. aeruginosa biofilms, a critical virulence factor for this pathogen. researchgate.net This activity is significant because it can potentially restore the susceptibility of these bacteria to traditional antibiotics. researchgate.net
Mycobacterium tuberculosis : The 3,5-dinitrobenzamide scaffold is a key feature in a class of potent antitubercular agents. A series of N-benzyl 3,5-dinitrobenzamides demonstrated excellent in vitro activity against both drug-susceptible and multidrug-resistant (MDR) strains of M. tuberculosis. These compounds are thought to exert their effect by inhibiting DprE1, an essential enzyme in the mycobacterial cell wall synthesis pathway. Modifying the non-steroidal anti-inflammatory drug ibuprofen (B1674241) to its 3,5-dinitro analogue also led to an improvement in antimycobacterial activity.
| Compound | Target Strain | MIC (µg/mL) | Source |
|---|---|---|---|
| D5, D6, D7, D12 (analogs) | M. tuberculosis H37Rv (drug-susceptible) | 0.0625 | |
| Clinically Isolated MDR strains | <0.016–0.125 |
Antiparasitic and Antimitotic Activities
The biological activities of the 3,5-dinitrobenzamide core extend to antiparasitic and antimitotic applications. Nitroaromatic compounds are widely recognized for their use as antimicrobial and antiparasitic agents.
The compound 3,5-dinitrobenzamide, also known as Nitromide, is specifically identified as an anti-parasitic agent used to combat coccidiosis, a parasitic disease affecting poultry. Its mechanism of action is linked to the electron-withdrawing nature of the nitro groups, which can be reduced within the parasite to form reactive radicals that induce oxidative stress and damage essential biomolecules. researchgate.net
Furthermore, related benzamide analogs have been shown to possess antimitotic activity against kinetoplastid parasites. This activity is achieved through the inhibition of tubulin assembly, a critical process for cell division and structural integrity. The antiproliferative potential of this scaffold is also highlighted by the discovery of N-(4-aminocyclooctyl)-3,5-dinitrobenzamide, a compound isolated from a marine actinomycete that showed potent activity against several human cancer cell lines. lmaleidykla.lt
Selective Activity Against Protozoan Tubulin
Tubulin is a critical structural protein in eukaryotic cells, where it polymerizes to form microtubules. These microtubules are essential for cell division, motility, and intracellular transport. In protozoan parasites, tubulin represents a key drug target because parasite tubulin can possess structural differences from mammalian tubulin, allowing for selective inhibition.
While direct studies demonstrating the selective activity of this compound against protozoan tubulin are not extensively documented in available literature, the 3,5-dinitrobenzamide scaffold has been investigated in related contexts. For instance, certain derivatives of benzohydrazide (B10538) containing the 3,5-dinitrobenzoyl moiety, such as (E)-3,5-dinitro-N'-(2-oxoindolin-3-ylidene)benzohydrazide, have been shown to inhibit tubulin polymerization in human cancer cells. This mechanism of action, which disrupts cell division and growth, is analogous to the strategy used by many antitubulin agents in cancer therapy. Furthermore, some N-phenyl-3,5-dinitrobenzamide derivatives have shown promise in inhibiting cell proliferation through mechanisms that involve microtubule disruption. The potential for dinitrobenzamide compounds to interact with tubulin suggests that this scaffold could be a starting point for designing more specific inhibitors targeting protozoan tubulin.
Inhibition of Parasitic Growth
The dinitrobenzamide structural class has a known history in parasitology. The parent compound, 3,5-dinitrobenzamide, also known as Nitromide, is recognized as an anti-parasitic agent. medchemexpress.com This establishes the core of the molecule as having biological activity against parasites. medchemexpress.com
Building on this foundation, recent research has explored a range of derivatives for antimicrobial and antiparasitic properties. A study on various esters and amides derived from 3,5-dinitrobenzoic acid elucidated their inhibitory activity against pathogenic Candida species (which are fungi, not protozoa, but illustrate the scaffold's bioactivity). researchgate.net In this study, esters with short alkyl chains, such as ethyl 3,5-dinitrobenzoate (B1224709) and propyl 3,5-dinitrobenzoate, exhibited the most potent activity. researchgate.net This suggests that the nature of the alkyl group, such as the propyl group in this compound, is a key determinant of biological effect. researchgate.net The most active compounds from this study were found to act by disrupting the fungal cell membrane. researchgate.net
Additionally, various 3,5-dinitrobenzamide derivatives have demonstrated significant in vitro antitubercular activity against Mycobacterium tuberculosis, with some showing efficacy comparable to the frontline drug isoniazid. nih.gov These compounds are believed to inhibit the enzyme DprE1, which is essential for building the mycobacterial cell wall. nih.gov While the target organism is bacterial, these findings further underscore the versatility of the 3,5-dinitrobenzamide scaffold as a source of potent antimicrobial agents.
Table 1: Antifungal Activity of Selected 3,5-Dinitrobenzoate Derivatives This table presents the Minimum Inhibitory Concentration (MIC) of related ester compounds against different Candida species, illustrating the structure-activity relationship.
| Compound Name | Alkyl Group | C. albicans MIC (µg/mL) | C. krusei MIC (µg/mL) | C. tropicalis MIC (µg/mL) |
| Ethyl 3,5-dinitrobenzoate | Ethyl | 125 | 100 | 500 |
| Propyl 3,5-dinitrobenzoate | Propyl | >500 | 500 | 500 |
| Data sourced from a study on the antifungal activity of 3,5-dinitrobenzoate derivatives. researchgate.net |
Applications in Materials Science as Chromophores
The field of materials science has shown significant interest in organic molecules with specific electronic properties for use in optical applications. The 3,5-dinitrophenyl group, a key feature of this compound, is a powerful electron-accepting moiety, making it a valuable component in the design of chromophores for non-linear optics.
Design and Synthesis of Non-Linear Optical (NLO) Chromophores
Non-linear optical (NLO) chromophores are molecules designed to exhibit a large change in their optical properties in response to an external electric field. A common and effective design for these molecules is the donor-π-bridge-acceptor (D-π-A) architecture. mdpi.com In this model:
An electron-donating group (D) provides electrons.
An electron-accepting group (A) withdraws electrons.
A π-conjugated bridge facilitates the transfer of electron density from the donor to the acceptor upon excitation.
The 3,5-dinitrobenzamide structure is an excellent candidate for the acceptor (A) component due to the strong electron-withdrawing capacity of the two nitro groups. acs.org
The synthesis of NLO chromophores incorporating this acceptor typically begins with 3,5-dinitrobenzoic acid. nih.gov This acid is first converted to its more reactive acid chloride form, 3,5-dinitrobenzoyl chloride, often by refluxing with thionyl chloride (SOCl₂). nih.govchemicalbook.com This acyl chloride is a versatile intermediate that can then be reacted with an amine. To create the specific compound this compound, 3,5-dinitrobenzoyl chloride would be reacted with n-propylamine. In the synthesis of a larger D-π-A chromophore, it would be reacted with an amine that is part of a pre-synthesized donor-bridge fragment.
Structure-Property Relationships for Optical Performance
The performance of an NLO chromophore is quantified by its first-order hyperpolarizability (β). A large β value is a prerequisite for a high electro-optic (EO) coefficient (r₃₃) in bulk materials. The molecular structure of a D-π-A chromophore is systematically tuned to maximize this property. washington.edu
The 3,5-dinitrophenyl group plays a crucial role in this optimization. The two nitro groups strongly polarize the aromatic ring, creating a powerful electron sink. This leads to a large difference between the ground-state and excited-state dipole moments, which directly enhances the first-order hyperpolarizability (β). acs.org Studies on various D-π-A systems have shown that increasing the strength of the acceptor group significantly boosts NLO performance. washington.edu For example, replacing a single nitro group with a dinitro or tricyano-based acceptor can lead to a substantial increase in β. washington.edumdpi.com
Acceptor Strength : Stronger acceptors, like the 3,5-dinitrophenyl group, generally lead to higher β values. acs.org
Donor Strength : Using stronger electron donors also enhances the NLO response.
Bridge Length : The length and nature of the π-conjugated bridge affect the efficiency of charge transfer. There is often an optimal length beyond which the effect plateaus. acs.org
Table 2: Illustrative Structure-Property Data for D-π-A NLO Chromophores This table shows representative data for ferrocenyl-based chromophores with different bridges and acceptors, demonstrating how structural modifications impact optical properties.
| Chromophore | Bridge Type | Acceptor Group | λmax (nm) | β (10-30 esu) |
| 1 | Thiophene | Dicyanomethylene-dihydrofuran | 665 | 400 |
| 2 | Thiophene | Tricyanomethylene-dihydrofuran | 686 | 760 |
| 3 | Bithiophene | Dicyanomethylene-dihydrofuran | 765 | 730 |
| 4 | Bithiophene | Tricyanomethylene-dihydrofuran | 790 | 1000 |
| Data sourced from a systematic study of ferrocenyl NLO chromophores, illustrating the effect of varying acceptor strength and bridge length. washington.edu |
These relationships demonstrate that the this compound structure, by virtue of its potent acceptor group, is a highly relevant scaffold for the rational design of new materials with significant NLO activity. acs.orgwashington.edu
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Methodologies
The synthesis of 3,5-dinitro-N-propylbenzamide is not extensively detailed in current literature but can be inferred from standard organic chemistry principles. The most probable synthetic route involves the acylation of propylamine (B44156) with 3,5-dinitrobenzoyl chloride. This reaction is analogous to the synthesis of other N-substituted benzamides, such as the preparation of (R)-(−)-3,5-dinitro-N-(1-phenylethyl)benzamide, also known as Kagan's amide, which is achieved through the coupling of (R)-(+)-α-methylbenzylamine and 3,5-dinitrobenzoyl chloride. mdpi.com
Future research in this area could focus on:
Optimization of Reaction Conditions: A systematic study to optimize reaction conditions, including solvent, temperature, and catalysts, could lead to higher yields and purity of this compound.
Green Chemistry Approaches: The development of more environmentally friendly synthetic methods, such as using greener solvents or catalyst systems, would be a valuable contribution. For instance, aluminum-catalyzed acylation of aryl amines under ultrasonic conditions has been shown to be an efficient method for anilide synthesis and could be adapted for this compound.
One-Pot Syntheses: Designing one-pot procedures from simpler starting materials could streamline the synthesis process, making it more efficient and cost-effective.
Advanced Spectroscopic and Computational Approaches for Structural Elucidation
While basic characterization data for this compound, such as its melting point (126.5-127.0 °C), can be found in chemical databases, a comprehensive spectroscopic and computational analysis is lacking. chemicalbook.com
Future research should involve:
Detailed NMR and IR Spectroscopy: A thorough analysis using 1H NMR, 13C NMR, and FT-IR spectroscopy would provide definitive structural confirmation and insights into the electronic environment of the molecule. For comparison, the detailed NMR data available for the related compound (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide demonstrates the power of these techniques in assigning structural features. mdpi.compreprints.org
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be crucial for confirming the molecular formula and fragmentation patterns. mdpi.com
X-ray Crystallography: Obtaining a single crystal and performing X-ray diffraction analysis would provide the precise three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions. This has been done for other benzamide (B126) derivatives, revealing how substituents influence crystal packing. science.gov
Computational Modeling: Density Functional Theory (DFT) calculations could be employed to predict the molecular geometry, vibrational frequencies, and electronic properties of the molecule. These theoretical calculations can complement experimental data and provide a deeper understanding of the compound's structure and reactivity.
Rational Design of Derivatives for Enhanced Biological or Material Properties
The true potential of this compound may lie in its use as a scaffold for the rational design of new molecules with tailored properties. The two nitro groups and the N-propyl chain offer sites for chemical modification.
Derivatives for Biological Activity: The dinitrobenzoyl moiety is a known pharmacophore. For example, modifying the aromatic ring of ibuprofen (B1674241) to a 3,5-dinitro analogue resulted in improved antimycobacterial activity. ucl.ac.uk Similarly, derivatives of this compound could be synthesized and screened for various biological activities. For instance, the related compound 3,5-dinitro-N-(4-oxo-4H-chromen-2-yl) benzamide has shown good anti-biofilm activity.
Materials Science Applications: The electron-deficient nature of the dinitrophenyl ring suggests potential applications in materials science. Derivatives could be designed to act as components in charge-transfer complexes or as building blocks for energetic materials or polymers with specific electronic properties.
Exploration of New Mechanistic Pathways and Reactivity Patterns
A fundamental understanding of the reactivity of this compound is essential for its application.
Reduction of Nitro Groups: The nitro groups can be reduced to amino groups, which would significantly alter the electronic properties and reactivity of the molecule. These resulting aminobenzamides could serve as precursors for a wide range of other compounds.
Reactions at the Amide Bond: The stability and reactivity of the amide bond can be investigated under various conditions. For instance, the kinetics of chlorination of N-propylbenzamide has been studied, providing insights into its reaction mechanisms. researchgate.net
Photochemical Reactivity: The presence of nitroaromatic groups suggests that the compound may have interesting photochemical properties that could be explored for applications in photochemistry or materials science.
Integration with High-Throughput Screening for Activity Discovery (excluding clinical context)
To efficiently explore the potential of this compound and its derivatives, high-throughput screening (HTS) methodologies are indispensable. HTS allows for the rapid testing of a large number of compounds for a specific activity.
Screening for Biological Activity: An HTS campaign could be designed to screen a library of derivatives against various biological targets to identify lead compounds for further development. This approach has been successfully used to identify novel anti-biofilm agents and potential therapeutics for various diseases. turkiyeparazitolderg.orgnih.gov
Materials Discovery: HTS can also be applied to discover new materials. For example, a library of derivatives could be screened for properties such as fluorescence, non-linear optical activity, or thermal stability.
By systematically addressing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a relatively obscure chemical entity into a valuable tool for scientific discovery and technological innovation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
